molecular formula C23H16O8 B584605 2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester CAS No. 85531-16-4

2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester

Cat. No. B584605
CAS RN: 85531-16-4
M. Wt: 420.373
InChI Key: QLIHTXSJRUMQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester” is a chemical compound with the molecular formula C23H16O8 . It is an analog of Aspirin (acetyl salicylic acid), which acts as an analgesic, antipyretic, anti-inflammatory, and antithrombotic .


Molecular Structure Analysis

The molecular structure of this compound involves benzene rings, acetyl groups, and carboxyl groups . The benzene rings form a dihedral angle, and the acetyl and carboxyl groups form dihedral angles with the benzene rings to which they are bound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 420.37 . It has a melting point of 148-150°C . It is slightly soluble in DMSO and methanol when heated .

Scientific Research Applications

Water-Soluble Nitric-Oxide-Releasing Acetylsalicylic Acid (ASA) Prodrugs

A series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), with derivatives containing a nitric oxide (NO)-releasing group, were synthesized. These compounds exhibit good water solubility, stability in acidic conditions, and are metabolized in human serum to produce ASA and related NO-donor benzoic acids. Selected prodrugs demonstrated anti-inflammatory activities similar to ASA with lower gastrotoxicity, suggesting potential clinical applications for inflammatory conditions (Rolando et al., 2013).

Synthesis of α-Ketoamide Derivatives

OxymaPure was used in conjunction with DIC for the synthesis of a novel series of α-ketoamide derivatives, including "4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives". These compounds were synthesized with excellent yield and purity, indicating the efficiency of OxymaPure/DIC in peptide coupling reactions (El‐Faham et al., 2013).

Novel Protective Group for Alcohols

The 2-(prenyloxymethyl)benzoyl (POMB) group was introduced as a new temporary protecting group for alcohols, demonstrating high yield and compatibility with various other protecting groups. This highlights the versatility of POMB in synthetic chemistry applications (Vatèle, 2005).

Benzoic Acid and Derivatives in Foods and Additives

Benzoic acid and its derivatives, including esters, are extensively used as preservatives and flavoring agents in food, cosmetic, and pharmaceutical products. This review discusses their natural occurrence, uses, human exposure, and potential health concerns, providing a comprehensive overview of benzoic acid's role beyond therapeutic applications (del Olmo et al., 2017).

Analgesic and Antiplatelet Activity of a Novel Compound

A study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrated its potential as a ligand for human cyclooxygenase-2 (COX-2) receptor, exhibiting excellent analgesic and antiplatelet activities compared to acetylsalicylic acid without significant toxicity. This suggests its utility in developing safer therapeutic agents for pain and cardiovascular diseases (Caroline et al., 2019).

Mechanism of Action

Target of Action

Acetylsalicylsalicylsalicylic Acid, also known as 2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester, is an analog of Aspirin . Its primary targets are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

The compound acts by inhibiting the COX enzymes . This inhibition blocks the production of prostaglandins, thereby reducing inflammation, pain, and fever . It has been proven that Acetylsalicylsalicylsalicylic Acid reacts with nucleophilic groups on proteins resulting in irreversible acetylation .

Biochemical Pathways

By inhibiting the COX enzymes, Acetylsalicylsalicylsalicylic Acid disrupts the Arachidonic Acid pathway . This prevents the formation of prostaglandins, leading to reduced inflammation, pain, and fever . It also has an inhibitory influence on fibrin formation by suppressing thrombin formation .

Pharmacokinetics

It is known that aspirin, a related compound, is hydrolyzed in the plasma to salicylic acid . Plasma concentrations of Aspirin are mostly undetectable 4-8 hours after ingestion of a single dose . More research is needed to fully understand the ADME properties of Acetylsalicylsalicylsalicylic Acid.

Result of Action

The inhibition of prostaglandin synthesis by Acetylsalicylsalicylsalicylic Acid leads to a decrease in inflammation, pain, and fever . It also results in the inhibition of platelet aggregation, which is used in the prevention of blood clots, stroke, and myocardial infarction .

properties

IUPAC Name

2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O8/c1-14(24)29-19-12-6-3-9-16(19)22(27)31-20-13-7-4-10-17(20)23(28)30-18-11-5-2-8-15(18)21(25)26/h2-13H,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIHTXSJRUMQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.